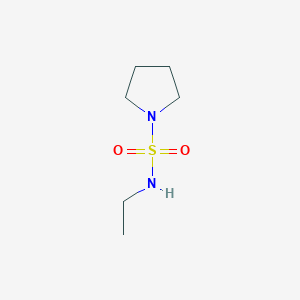

N-ethylpyrrolidine-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-ethylpyrrolidine-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an ethyl group attached to the nitrogen atom. The sulfonamide group is known for its role in various pharmacological applications, making this compound a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylpyrrolidine-1-sulfonamide typically involves the reaction of pyrrolidine with ethylamine and a sulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Step 1: Pyrrolidine reacts with ethylamine to form N-ethylpyrrolidine.

Step 2: N-ethylpyrrolidine is then treated with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-ethylpyrrolidine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-ethylpyrrolidine-1-sulfonamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antibacterial and antifungal properties.

Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of N-ethylpyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biological pathways, leading to the desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Sulfonamides: Such as sulfamethoxazole and sulfadiazine.

Pyrrolidine Derivatives: Such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

Uniqueness

N-ethylpyrrolidine-1-sulfonamide is unique due to its specific combination of a pyrrolidine ring and a sulfonamide group, which imparts distinct chemical and biological properties. Its structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry.

Biological Activity

N-ethylpyrrolidine-1-sulfonamide is a member of the sulfonamide class of compounds, which are recognized for their diverse biological activities, particularly in antimicrobial and antiviral applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of N-ethylpyrrolidine with sulfonyl chlorides or sulfonyl hydrazides. For instance, a study demonstrated that when N-ethylpyrrolidine was treated with benzenesulfonohydrazide under specific conditions, the desired sulfonamide product was obtained with an 80% yield . This method highlights the compound's accessibility for further biological evaluation.

Sulfonamides, including this compound, exert their antibacterial effects primarily by inhibiting bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, leading to competitive inhibition. This inhibition prevents the formation of dihydrofolate and subsequently tetrahydrofolate, essential for DNA synthesis and bacterial growth .

3.1 Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that sulfonamides exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values and zones of inhibition have been measured in several studies:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 31 ± 0.12 | 7.81 |

| Escherichia coli | 30 ± 0.12 | 7.81 |

| Klebsiella pneumoniae | 28 ± 0.10 | 15.63 |

These results indicate that this compound possesses potent antibacterial activity comparable to traditional antibiotics like ciprofloxacin .

3.2 Antiviral Activity

Recent investigations have also explored the antiviral potential of sulfonamides, including derivatives similar to this compound. For example, certain sulfonamides have shown inhibitory effects against viral glycoproteins related to coxsackievirus B and other pathogens, suggesting a broader therapeutic application beyond antibacterial activity .

4. Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Case Study 1 : A study published in Scientific Reports synthesized new sulfonamide hybrids and assessed their antibacterial efficiency against resistant strains of E. coli, demonstrating that modifications in the sulfonamide structure can overcome resistance mechanisms .

- Case Study 2 : Research highlighted that sulfonamides with heterocyclic components exhibited promising antiviral activity against various viruses, indicating that structural variations can enhance biological efficacy .

5. Conclusion

This compound represents a significant compound within the sulfonamide class due to its notable antibacterial and potential antiviral properties. Ongoing research into its mechanisms and modifications may lead to the development of more effective therapeutic agents against resistant bacterial strains and viral infections.

Properties

Molecular Formula |

C6H14N2O2S |

|---|---|

Molecular Weight |

178.26 g/mol |

IUPAC Name |

N-ethylpyrrolidine-1-sulfonamide |

InChI |

InChI=1S/C6H14N2O2S/c1-2-7-11(9,10)8-5-3-4-6-8/h7H,2-6H2,1H3 |

InChI Key |

PGZGNLWKOIDILC-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)N1CCCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.